A Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Alanine-1-13C,15N
A Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Alanine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development.[] The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows researchers to trace the metabolic fate of alanine and quantify its presence in biological systems with high precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][]
Synthesis of L-Alanine-1-13C,15N
The production of L-Alanine-1-13C,15N can be achieved through two primary methodologies: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages regarding stereospecificity, yield, and scalability.
Enzymatic Synthesis
Enzymatic synthesis is highly valued for its stereospecificity, typically yielding the desired L-enantiomer exclusively. A common method involves the reductive amination of a ¹³C-labeled pyruvate precursor using an amino acid dehydrogenase.[4][5]
The key enzyme, L-Alanine Dehydrogenase (AlaDH), catalyzes the conversion of pyruvate to L-alanine. To produce L-Alanine-1-13C,15N, the reaction utilizes sodium pyruvate-¹³C₁ as the carbon source and ¹⁵N-labeled ammonium chloride as the nitrogen source. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GlcDH), is employed to continuously recycle the NADH required for the reaction. This method is efficient, operates under mild conditions, and results in high yields of the L-amino acid.
Chemical Synthesis
Chemical synthesis provides a versatile and scalable route for producing isotopically labeled amino acids. A common approach is a modified Strecker synthesis. This process begins with ¹³C-labeled potassium cyanide (K¹³CN) and ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). These are reacted with acetaldehyde to form an aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the racemic D,L-Alanine-1-¹³C,¹⁵N. An additional enzymatic resolution or chiral chromatography step is required to isolate the desired L-enantiomer.
Isotopic Purity Analysis
Determining the isotopic enrichment and chemical purity is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques Comparison
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio to determine isotopic composition. | Measures magnetic properties of atomic nuclei to identify chemical environment and abundance. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |
| Information | Provides isotopic enrichment and confirms mass shift. | Provides positional isotope information and structural confirmation. |
| Sample Prep | Often requires derivatization for GC-MS to increase volatility. | Minimal, sample is dissolved in a deuterated solvent. |
| Throughput | Generally higher, especially with autosamplers. | Can be time-consuming due to longer acquisition times for ¹³C. |
Isotopic Purity Analysis Workflow
The accurate assessment of isotopic purity involves a structured workflow, from sample preparation to data analysis and calculation of enrichment levels.
Quantitative Data Summary
Commercially available labeled L-Alanine products serve as benchmarks for synthesis goals. The data below is compiled from various suppliers and represents typical specifications.
| Product Name | Isotopic Labeling | Isotopic Purity (Atom %) | Chemical Purity |
| L-Alanine-1-¹³C | ¹³C at C1 position | ≥99% ¹³C | ≥98% |
| L-Alanine-¹³C₃,¹⁵N | Uniform ¹³C, ¹⁵N | ≥98% ¹³C, ≥98% ¹⁵N | ≥98% |
| L-Alanine-1-¹³C, ¹⁵N | ¹³C at C1, ¹⁵N | ≥99% ¹³C, ≥98% ¹⁵N | ≥98% |
| L-Alanine-2-¹³C, ¹⁵N | ¹³C at C2, ¹⁵N | ≥99% ¹³C, ≥98% ¹⁵N | ≥98% |
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Alanine-1-¹³C,¹⁵N
Materials:
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Sodium Pyruvate-1-¹³C
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¹⁵NH₄Cl (≥99 atom % ¹⁵N)
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L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis
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Glucose Dehydrogenase (GlcDH)
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NADH (β-Nicotinamide adenine dinucleotide, reduced form)
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D-Glucose
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Tris-HCl buffer (pH 8.0)
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Cation exchange resin (e.g., Dowex 50W-X8)
Procedure:
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Prepare a reaction mixture in Tris-HCl buffer containing Sodium Pyruvate-1-¹³C (e.g., 100 mM), ¹⁵NH₄Cl (150 mM), D-Glucose (120 mM), and a catalytic amount of NADH.
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Initiate the reaction by adding AlaDH and GlcDH to the mixture.
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Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH (8.0) with gentle agitation for 12-24 hours.
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Monitor the reaction progress by HPLC or by measuring the consumption of NADH spectrophotometrically.
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Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH to ~2-3, which precipitates the enzymes.
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Centrifuge the mixture to remove the precipitated enzymes.
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Load the supernatant onto a cation exchange column (H⁺ form).
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Wash the column with deionized water to remove unreacted starting materials and glucose.
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Elute the L-Alanine-1-¹³C,¹⁵N product using an ammonia solution (e.g., 2 M NH₄OH).
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Collect the fractions containing the amino acid, pool them, and lyophilize to obtain the purified product.
Protocol 2: Isotopic Purity Analysis by ¹³C NMR
Materials:
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L-Alanine-1-¹³C,¹⁵N sample
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Deuterium oxide (D₂O)
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NMR tubes
Procedure:
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Accurately weigh and dissolve a sample of L-Alanine-1-¹³C,¹⁵N (typically 5-10 mg) in D₂O (~0.6 mL).
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Transfer the solution to a 5 mm NMR tube.
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Acquire a quantitative ¹³C NMR spectrum. Use a long relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling to ensure accurate integration.
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Data Analysis:
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Identify the signal corresponding to the enriched carboxyl carbon (C1), which will appear around 175-180 ppm. This peak will be a doublet due to one-bond coupling with ¹⁵N.
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Identify the signals for the natural abundance ¹³C carbons of the methyl group (C3, ~17 ppm) and the alpha-carbon (C2, ~50 ppm).
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Integrate the area of the enriched C1 signal (I_C1) and the natural abundance C3 signal (I_C3).
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Calculate the ¹³C isotopic enrichment using the following formula, accounting for the 1.1% natural abundance of ¹³C:
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Atom % ¹³C = [ (I_C1) / (I_C1 + I_C3) ] * 100 (This is a simplified approach; precise quantification requires comparison with a known standard). A more direct calculation compares the integral of the enriched C1 signal to the integrals of the natural abundance signals of other carbons in the molecule.
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Protocol 3: Isotopic Purity Analysis by GC-MS
Materials:
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L-Alanine-1-¹³C,¹⁵N sample
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Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
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Anhydrous solvent (e.g., Acetonitrile)
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GC-MS system
Procedure:
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Derivatization:
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Place a small amount of the dried sample (~100 µg) in a reaction vial.
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Add the derivatization reagent and solvent.
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Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile TBDMS derivative of alanine.
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GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS.
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Use a suitable temperature program to separate the analyte from any impurities on the GC column.
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The mass spectrometer will acquire mass spectra across the eluting peak.
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Data Analysis:
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Examine the mass spectrum of the derivatized alanine peak.
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The unlabeled L-Alanine derivative will have a specific molecular ion (M⁺) and characteristic fragment ions.
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The L-Alanine-1-¹³C,¹⁵N derivative will have a mass shift of +2 Da (one ¹³C and one ¹⁵N) compared to the unlabeled version.
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Calculate the isotopic enrichment by determining the relative abundance of the ion corresponding to the labeled molecule (M+2) versus the unlabeled molecule (M).
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% Enrichment = [Abundance(M+2)] / [Abundance(M) + Abundance(M+2)] * 100.
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